(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group attached to the thiazole ring The presence of an allyloxy group and a methylphenyl group further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common synthetic route includes the condensation of 2-(allyloxy)benzaldehyde with 2-(4-methylphenyl)thiazol-4-amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired thiazolotriazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution with amines or alcohols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolotriazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target. For example, in anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[2-(Methoxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
- (5E)-5-[2-(Ethoxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
Uniqueness
(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is unique due to the presence of the allyloxy group, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
606959-55-1 |
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Molecular Formula |
C21H17N3O2S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(5E)-2-(4-methylphenyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H17N3O2S/c1-3-12-26-17-7-5-4-6-16(17)13-18-20(25)24-21(27-18)22-19(23-24)15-10-8-14(2)9-11-15/h3-11,13H,1,12H2,2H3/b18-13+ |
InChI Key |
WOWCHVBEAFABOZ-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4OCC=C)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=N2 |
Origin of Product |
United States |
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